molecular formula C12H10OS2 B223949 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone

Cat. No. B223949
M. Wt: 234.3 g/mol
InChI Key: BDOXMIIOJFFMHA-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone, also known as PDTC, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that has a molecular weight of 276.39 g/mol. PDTC is a chelating agent that can bind to various metal ions, including zinc, copper, and iron. It has been shown to have various biochemical and physiological effects, making it a valuable tool in many areas of scientific research.

Mechanism of Action

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone chelates metal ions by forming stable complexes with them. This can lead to the inhibition of various metal-dependent enzymes and the prevention of metal-induced oxidative stress. 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can prevent metal-induced oxidative stress. 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been shown to have neuroprotective effects and can protect against neuronal damage.

Advantages and Limitations for Lab Experiments

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It has a long shelf life and is stable under normal lab conditions. However, 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone does have some limitations. It can be toxic in high doses and can interfere with metal-dependent enzymes. Additionally, 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone can bind to other metal ions besides the ones of interest, which can complicate data interpretation.

Future Directions

There are several future directions for research involving 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone. One area of interest is its potential anti-cancer properties. 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been shown to inhibit cancer cell growth in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Additionally, 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been studied in relation to neurodegenerative diseases, and further research is needed to determine its potential as a therapeutic agent. Finally, 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been shown to have anti-inflammatory properties, and its potential as an anti-inflammatory agent warrants further investigation.

Synthesis Methods

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone can be synthesized through the reaction of 1,3-diphenyl-2-thiourea with acetylacetone in the presence of a base such as sodium hydroxide. The reaction yields 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone as a yellow crystalline powder that can be purified through recrystallization.

Scientific Research Applications

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been widely used in scientific research due to its ability to chelate metal ions. It has been used in studies related to metal toxicity, oxidative stress, and inflammation. 1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone has been shown to have neuroprotective effects and has been studied in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its potential anti-cancer properties.

properties

Product Name

1-(4-phenyl-3H-1,2-dithiol-3-ylidene)acetone

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

(1Z)-1-(4-phenyldithiol-3-ylidene)propan-2-one

InChI

InChI=1S/C12H10OS2/c1-9(13)7-12-11(8-14-15-12)10-5-3-2-4-6-10/h2-8H,1H3/b12-7-

InChI Key

BDOXMIIOJFFMHA-GHXNOFRVSA-N

Isomeric SMILES

CC(=O)/C=C\1/C(=CSS1)C2=CC=CC=C2

SMILES

CC(=O)C=C1C(=CSS1)C2=CC=CC=C2

Canonical SMILES

CC(=O)C=C1C(=CSS1)C2=CC=CC=C2

Origin of Product

United States

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